N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]-D-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[({3-HYDROXY-6-OXO-6H-BENZO[C]CHROMEN-4-YL}METHYL)AMINO]PROPANOIC ACID is a complex organic compound that belongs to the class of benzo[c]chromenes This compound is characterized by its unique structure, which includes a hydroxy group, a keto group, and a benzo[c]chromene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({3-HYDROXY-6-OXO-6H-BENZO[C]CHROMEN-4-YL}METHYL)AMINO]PROPANOIC ACID typically involves multiple steps. One common method starts with the reaction of 2-bromobenzoic acids and resorcinol in the presence of copper sulfate (CuSO₄) and sodium hydroxide (NaOH) to form intermediate compounds . These intermediates are then further reacted under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-[({3-HYDROXY-6-OXO-6H-BENZO[C]CHROMEN-4-YL}METHYL)AMINO]PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield benzo[c]chromen-6-one derivatives, while reduction of the keto group may produce benzo[c]chromen-6-ol derivatives.
Wissenschaftliche Forschungsanwendungen
2-[({3-HYDROXY-6-OXO-6H-BENZO[C]CHROMEN-4-YL}METHYL)AMINO]PROPANOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its derivatives have shown promise in various therapeutic areas, including anti-inflammatory and antioxidant activities.
Industry: The compound is used in the synthesis of dyes, sanitizers, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 2-[({3-HYDROXY-6-OXO-6H-BENZO[C]CHROMEN-4-YL}METHYL)AMINO]PROPANOIC ACID involves its interaction with specific molecular targets. For instance, as a potential phosphodiesterase II inhibitor, it may modulate the levels of cyclic nucleotides within cells, thereby affecting various signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-[({3-HYDROXY-6-OXO-6H-BENZO[C]CHROMEN-4-YL}METHYL)AMINO]PROPANOIC ACID can be compared with other benzo[c]chromene derivatives and coumarin compounds:
Eigenschaften
Molekularformel |
C17H15NO5 |
---|---|
Molekulargewicht |
313.30 g/mol |
IUPAC-Name |
(2R)-2-[(3-hydroxy-6-oxobenzo[c]chromen-4-yl)methylamino]propanoic acid |
InChI |
InChI=1S/C17H15NO5/c1-9(16(20)21)18-8-13-14(19)7-6-11-10-4-2-3-5-12(10)17(22)23-15(11)13/h2-7,9,18-19H,8H2,1H3,(H,20,21)/t9-/m1/s1 |
InChI-Schlüssel |
QWHQRWSTIDVINF-SECBINFHSA-N |
Isomerische SMILES |
C[C@H](C(=O)O)NCC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)O |
Kanonische SMILES |
CC(C(=O)O)NCC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.